2-Azaspiro[3.3]heptane-1-carboxylic acid hydrochloride

Metabolic stability Human liver microsomes Scaffold hopping

2-Azaspiro[3.3]heptane-1-carboxylic acid hydrochloride (CAS 1909305-13-0) is a conformationally restricted, spirocyclic α-amino acid building block offered as a hydrochloride salt. It belongs to the azaspiro[3.3]heptane family, a class of saturated bioisosteres originally introduced to replace piperidine and piperidine-2-carboxylic acid (pipecolic acid) scaffolds in drug discovery.

Molecular Formula C7H12ClNO2
Molecular Weight 177.63
CAS No. 1909305-13-0
Cat. No. B2949368
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Azaspiro[3.3]heptane-1-carboxylic acid hydrochloride
CAS1909305-13-0
Molecular FormulaC7H12ClNO2
Molecular Weight177.63
Structural Identifiers
SMILESC1CC2(C1)CNC2C(=O)O.Cl
InChIInChI=1S/C7H11NO2.ClH/c9-6(10)5-7(4-8-5)2-1-3-7;/h5,8H,1-4H2,(H,9,10);1H
InChIKeyKAKQMEKHRCNRPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Azaspiro[3.3]heptane-1-carboxylic acid hydrochloride (CAS 1909305-13-0): Procurement-Grade Spirocyclic Building Block for Scaffold-Hopping Campaigns


2-Azaspiro[3.3]heptane-1-carboxylic acid hydrochloride (CAS 1909305-13-0) is a conformationally restricted, spirocyclic α-amino acid building block offered as a hydrochloride salt. It belongs to the azaspiro[3.3]heptane family, a class of saturated bioisosteres originally introduced to replace piperidine and piperidine-2-carboxylic acid (pipecolic acid) scaffolds in drug discovery [1]. The compound features a rigid bicyclic framework in which an azetidine and a cyclobutane ring share a single quaternary carbon, imposing a 90° twist on substituent exit vectors relative to the monocyclic parent [2]. With a molecular weight of 177.63 Da, a calculated LogP of −2.13, and an Fsp³ value of 0.857, this building block is positioned as a more three-dimensional, saturation-rich alternative to flat or mono-cyclic amino acid scaffolds .

Why 2-Azaspiro[3.3]heptane-1-carboxylic acid hydrochloride Cannot Be Replaced by Generic Piperidine-2-carboxylic Acid in Structure-Based Design


Although 2-azaspiro[3.3]heptane-1-carboxylic acid is formally a bioisostere of pipecolic acid (piperidine-2-carboxylic acid), direct substitution is not quantitative — the two scaffolds produce measurably different physicochemical and pharmacokinetic outcomes when incorporated into lead molecules [1]. In matched molecular pair analyses, replacement of a piperidine ring with a 2-azaspiro[3.3]heptane system altered experimental logD₇.₄ by up to +0.5 units and reduced aqueous solubility by approximately 11-fold in model amide systems [2]. Moreover, the spirocyclic constraint reorients the carboxylic acid exit vector by approximately 90° relative to the piperidine chair conformation, impacting target binding geometry in ways that cannot be predicted from monocyclic SAR [3]. These non-linear property shifts mean that a procurement decision for the spirocyclic building block must be grounded in direct comparative data rather than assumed scaffold equivalence.

Quantitative Differentiation Evidence: 2-Azaspiro[3.3]heptane-1-carboxylic acid hydrochloride vs. Piperidine-2-carboxylic Acid Scaffolds


Metabolic Clearance in Human Liver Microsomes: 2-Azaspiro[3.3]heptane Amide vs. Piperidine Amide

In a head-to-head comparison of matched N-benzoylated model compounds, replacement of the piperidine ring (compound 57) with the 2-azaspiro[3.3]heptane scaffold (compound 58) resulted in a 3.8-fold increase in intrinsic clearance in human liver microsomes. The 2-azaspiro[3.3]heptane derivative exhibited CLint = 53 μL min⁻¹ mg⁻¹ and a half-life (t₁/₂) of 31 min, compared to CLint = 14 μL min⁻¹ mg⁻¹ for the piperidine parent [1]. This finding provides quantitative evidence that the spirocyclic scaffold is metabolically differentiated from piperidine and cannot be assumed to yield equivalent ADME outcomes [2].

Metabolic stability Human liver microsomes Scaffold hopping

Lipophilicity Shift (logD₇.₄): Spirocyclic Replacement Increases Measured Lipophilicity by +0.3 to +0.5 log Units

Experimental logD₇.₄ measurements on matched piperidine/spirocyclic amide pairs revealed that the 2-azaspiro[3.3]heptane analog (58) had logD₇.₄ = 3.6, compared to logD₇.₄ = 3.3 for the piperidine parent (57), corresponding to a +0.3 log unit increase [1]. Separately, a broader matched-pair analysis across proprietary compound collections found that N-linked 2-azaspiro[3.3]heptanes increased logD₇.₄ by as much as +0.5 units relative to the corresponding piperidines, consistent with the net addition of one carbon atom [2]. This directionally opposite trend (increased rather than decreased lipophilicity) distinguishes the 2-azaspiro[3.3]heptane scaffold from other azaspiroheptane regioisomers and must be factored into property-based design.

Lipophilicity logD₇.₄ Bioisostere validation

Aqueous Solubility Reduction: ~11-Fold Lower Solubility for 2-Azaspiro[3.3]heptane Scaffold Relative to Piperidine

Replacement of the piperidine ring with the 2-azaspiro[3.3]heptane core markedly reduced thermodynamic aqueous solubility in directly comparable model amides. The piperidine amide (57) exhibited solubility of 136 μM, whereas the isomeric 2-azaspiro[3.3]heptane amide (58) showed solubility of only 12 μM — an approximately 11-fold decrease [1]. This contrasts with earlier reports that heteroatom-substituted spiro[3.3]heptanes generally show higher aqueous solubility than cyclohexane analogues [2], and highlights that solubility outcomes are highly dependent on the specific substitution pattern and regioisomer. The hydrochloride salt form of the target compound (1909305-13-0) partially mitigates this liability by enhancing aqueous solubility relative to the free base, with a calculated LogP of −2.13 indicating substantial hydrophilic character [3].

Aqueous solubility Thermodynamic solubility Scaffold comparison

Geometric Exit Vector Reorientation: ~1.3 Å Displacement and 90° Twist Relative to Piperidine/Piperazine Scaffolds

Quantum mechanics (QM) conformational analysis of 2,6-diazaspiro[3.3]heptanes versus piperazines revealed that the spirocyclic core displaces the terminal nitrogen atom by approximately 1.3 Å relative to the piperazine comparator and introduces a ~90° twist in the orientation of substituent exit vectors [1]. The increased rigidity of the spiro[3.3]heptane scaffold is reflected in its high fraction of sp³-hybridized carbons — the target compound (1909305-13-0) has Fsp³ = 0.857, matching pipecolic acid (0.857) but with the added constraint that the carboxylic acid group is locked into a fixed orientation relative to the azetidine nitrogen . This geometric differentiation is critical when the carboxylic acid serves as a key pharmacophoric element or synthetic handle, as the spatial relationship between the amine and carboxylate cannot be adjusted by ring-flipping as in piperidine-based scaffolds [2].

Exit vector geometry Conformational restriction Spirocyclic scaffold

Validated Bioisosteric Replacement in Drug Molecules: Fetal Hemoglobin Inducer Lead Optimization

The 2-azaspiro[3.3]heptane-1-carboxylic acid scaffold has been demonstrated to directly replace piperidine-2-carboxylic acid in bioactive molecules with measurable ADME consequences. In a series of 2-azaspiro[3.3]heptane derivatives optimized as orally bioavailable fetal hemoglobin (HbF) inducers, the most advanced compound (derivative 18) incorporated the spirocyclic scaffold and achieved dose-dependent γ-globin switching in cynomolgus monkeys in vivo, with developable pharmacokinetic properties [1]. Critically, compound 18 showed no genotoxic effects and a superior safety profile compared to the clinical standard hydroxyurea [2]. This validates that the scaffold is not merely a theoretical bioisostere but has been translated into in vivo-active molecules through iterative structure–activity relationship exploration, providing a precedent for procurement decisions targeting similar amino acid replacement campaigns.

Fetal hemoglobin Bioisostere application ADME optimization

Scalable Multigram Synthesis with Demonstrated Functionalization Versatility

Synthetic routes to functionalized derivatives of 2-azaspiro[3.3]heptane-1-carboxylic acid have been demonstrated at multigram scale with good yields, enabling their practical use in drug design campaigns [1]. The carboxylic acid at position 1 and the secondary amine at position 2 provide two orthogonal functionalization handles: the amine can be acylated, sulfonylated, alkylated, or Boc/Fmoc-protected, while the carboxylic acid can be converted to amides, esters, or reduced to the alcohol [2]. This dual derivatization potential distinguishes the building block from simpler piperidine-2-carboxylic acid, where the amine and carboxyl are on adjacent carbons and may suffer from competing intramolecular reactions (e.g., lactam formation) under certain conditions. The hydrochloride salt form ensures consistent quality and easy handling, with commercial availability at ≥95% purity from multiple reputable suppliers [3].

Scalable synthesis Multigram preparation Building block diversification

Optimal Procurement Scenarios for 2-Azaspiro[3.3]heptane-1-carboxylic acid hydrochloride (CAS 1909305-13-0)


Scaffold-Hopping from Piperidine-2-carboxylic Acid in Lead Optimization

When a lead series containing pipecolic acid has reached a property optimization bottleneck (e.g., insufficient metabolic stability, flat SAR, or intellectual property constraints), 2-azaspiro[3.3]heptane-1-carboxylic acid hydrochloride provides a direct spirocyclic replacement with quantifiably altered ADME properties. The scaffold increases logD₇.₄ by +0.3 to +0.5 units, alters metabolic clearance by up to 3.8-fold, and reorients the carboxylic acid exit vector by ~90° relative to the piperidine chair [1]. These property shifts can be exploited to escape crowded IP space while generating novel SAR. The validated application in fetal hemoglobin inducers demonstrates that this scaffold can yield orally bioavailable, in vivo-active compounds with favorable safety profiles [2].

Conformationally Constrained Amino Acid Building Block for Peptide Mimetic Design

The fixed spirocyclic geometry (Fsp³ = 0.857, ~1.3 Å displacement of the basic nitrogen relative to monocyclic comparators) makes this compound suitable for incorporation into peptide mimetics where the relative orientation of amine and carboxylate is critical for target recognition [1]. Unlike pipecolic acid, which retains chair-flipping conformational flexibility, the spirocyclic scaffold locks the amine–carboxylate spatial relationship, potentially enhancing binding selectivity for targets that discriminate between conformational states. The hydrochloride salt ensures adequate aqueous solubility for solid-phase or solution-phase peptide coupling chemistry [2].

Library Synthesis and Parallel Chemistry with Orthogonal Functionalization Handles

The combination of a secondary amine (position 2) and a carboxylic acid (position 1) on a rigid scaffold, with no competing intramolecular cyclization, allows for efficient diversification in library synthesis. The amine can be selectively acylated, sulfonylated, or protected (Boc, Fmoc), while the carboxylic acid can be independently coupled to amines, alcohols, or reduced, without the risk of lactam formation that plagues 1,2-amino acid scaffolds [1]. Proven multigram-scale synthesis and commercial availability at ≥95% purity from multiple suppliers support procurement for medium-to-high-throughput chemistry campaigns [2].

Replacement of Piperidine Motifs in CNS-Targeted Drug Discovery Programs

Given that the piperidine core is present in 18 FDA-approved drugs and numerous CNS-active agents, the 2-azaspiro[3.3]heptane scaffold offers a differentiated alternative with measurably distinct physicochemical properties [1]. The scaffold's impact on logD₇.₄ (+0.3 to +0.5 units versus piperidine) and metabolic clearance (3.8-fold higher in microsomes) must be carefully managed, but the altered geometry and increased three-dimensionality can improve off-target selectivity profiles. The recent demonstration that a 2-azaspiro[3.3]heptane core can replace the piperidine ring of fentanyl while preserving μ-opioid function validates the scaffold's applicability in CNS drug discovery [2].

Quote Request

Request a Quote for 2-Azaspiro[3.3]heptane-1-carboxylic acid hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.